4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole
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Overview
Description
- The bromophenyl sulfonyl group can be introduced via sulfonylation of the oxazole intermediate using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Chlorobenzyl Thioether:
- The final step involves the nucleophilic substitution reaction where the chlorobenzyl thioether is attached to the oxazole ring. This can be achieved by reacting the intermediate with 2-chlorobenzyl mercaptan under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings (bromophenyl and chlorobenzyl) can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
- May serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Oxazole Ring:
- Starting with a furan-2-carboxylic acid derivative, the oxazole ring can be formed through a cyclization reaction with appropriate reagents such as phosphorus oxychloride (POCl₃) and an amine.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various non-covalent interactions (hydrogen bonding, hydrophobic interactions) with its targets, influencing its biological activity.
Comparison with Similar Compounds
4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(thiazol-2-yl)oxazole: Similar structure but with a thiazole ring instead of a furan ring.
4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(pyridin-2-yl)oxazole: Contains a pyridine ring instead of a furan ring.
Uniqueness:
- The combination of a furan ring with a bromophenyl sulfonyl and chlorobenzyl thioether group is unique, providing distinct reactivity and potential biological activity.
- The presence of the furan ring may impart different electronic properties compared to similar compounds with thiazole or pyridine rings, affecting its interactions and applications.
This detailed overview provides a comprehensive understanding of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole, covering its synthesis, reactivity, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDHOABERXQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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